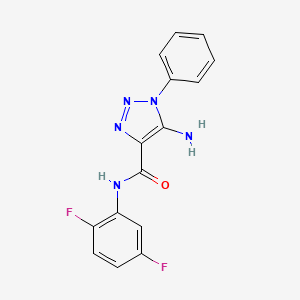

5-amino-N-(2,5-difluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(2,5-difluorophenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N5O/c16-9-6-7-11(17)12(8-9)19-15(23)13-14(18)22(21-20-13)10-4-2-1-3-5-10/h1-8H,18H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXPRUBOWWMIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,5-difluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Attachment of the Difluorophenyl and Phenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2,5-difluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenated precursors, amines, boronic acids

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties. Triazole derivatives have been widely studied for their ability to inhibit cancer cell growth through various mechanisms. For instance, compounds containing the triazole moiety have demonstrated significant activity against a range of cancer cell lines, including leukemia and solid tumors. In a study involving triazole analogs, lead compounds showed effective inhibition of the NF-κB pathway, which is crucial in cancer progression .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Type | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7h | AML | 0.4 | NF-κB inhibition |

| 7h | Breast | 0.17 | IKK-β inhibition |

| 7h | Renal | 0.02 | Apoptosis induction |

Antimicrobial Properties

Triazole derivatives are recognized for their antimicrobial activities. The incorporation of the triazole ring enhances the interaction with biological targets, making these compounds effective against various bacterial and fungal strains. Research has shown that modifications in the triazole structure can lead to improved antibacterial and antifungal activities .

Crystal Structure Analysis

The crystal structure of related triazole compounds has been elucidated to understand their interaction with biological targets better. For example, the complex of human ABL2 with a similar triazole derivative provides insights into binding affinities and potential modifications for enhanced activity .

Synthesis Methodologies

The synthesis of 5-amino-N-(2,5-difluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be achieved through click chemistry techniques, which facilitate the formation of the triazole ring under mild conditions. This method not only improves yield but also allows for the introduction of various substituents that can enhance biological activity .

Table 2: Synthesis Conditions for Triazole Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Click Chemistry | DMSO, KOtBu at 70°C | Up to 94% |

| Pd-Catalyzed Cross-Coupling | 110°C in dioxane | Up to 91% |

Clinical Relevance

Several studies have highlighted the clinical relevance of triazole derivatives in treating various malignancies. For instance, a specific analog demonstrated enhanced solubility and bioavailability compared to traditional chemotherapeutics, paving the way for further clinical trials .

Molecular Docking Studies

Molecular docking studies have been instrumental in predicting how these compounds interact with target proteins involved in cancer progression and microbial resistance. Such studies indicate that modifications to the triazole ring can significantly affect binding affinity and selectivity towards specific targets .

Mechanism of Action

The mechanism of action of 5-amino-N-(2,5-difluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The primary structural differences among analogs lie in:

- Substituents on the triazole's 1-position : Phenyl, benzyl, or fluorobenzyl groups.

- Substituents on the carboxamide's aryl ring : Fluorine, chlorine, methoxy, or methyl groups.

Table 1: Key Structural and Molecular Properties

Anticancer Activity:

- 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Demonstrated significant antiproliferative activity against renal cancer RXF 393 cells (Growth Inhibition, GP = -13.42%) .

- 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Active against CNS cancer SNB-75 cells (GP = -27.30%) .

Pharmaceutical Relevance:

Key Research Findings and Trends

- Substituent Effects :

- Bioactivity Correlation :

- Compounds with 2,5-difluorophenyl or 2,4-dimethoxyphenyl substituents exhibit higher selectivity for cancer cell lines compared to simpler aryl groups .

Biological Activity

5-amino-N-(2,5-difluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 1232780-81-2) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C18H17F2N5O

- Molecular Weight : 357.365 g/mol

- Structure : The compound features a triazole ring substituted with an amino group and difluorophenyl moiety, contributing to its biological activity.

Biological Activity Overview

The biological activity of triazole derivatives has been widely studied. Compounds similar to 5-amino-N-(2,5-difluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide have shown promising results against various cancer cell lines and pathogens.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that triazole compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown GI50 values in the low micromolar range against a panel of cancer cell lines .

- Antiangiogenic Properties : Certain triazole derivatives have been found to possess antiangiogenic activity, which is crucial in preventing tumor growth by inhibiting the formation of new blood vessels .

- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways such as NF-κB and tubulin polymerization .

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 5-amino-N-(2,5-difluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | Anticancer | 0.02 - 0.99 | |

| Analog A | Antiangiogenic | 0.21 | |

| Analog B | Apoptosis Induction | 1.23 |

Study on Anticancer Potential

A study evaluated the anticancer effects of various triazole derivatives on multiple cancer cell lines. The results indicated that compounds similar to 5-amino-N-(2,5-difluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibited potent antiproliferative effects with IC50 values ranging from 0.02 µM to 0.99 µM against leukemia and solid tumors .

Trypanocidal Activity

Another significant area of research involves the evaluation of triazole derivatives for their potential against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds have shown promising trypanocidal activity with IC50 values significantly lower than traditional treatments .

Structure-Activity Relationship (SAR)

The structural features of triazoles play a critical role in their biological activities:

- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances the potency against cancer cells.

- Triazole Ring : The triazole core is essential for bioactivity; modifications can lead to increased solubility and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-amino-N-(2,5-difluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : React 2,5-difluoroaniline with phenyl isocyanide to form an intermediate carboximidoyl chloride.

Azide Cyclization : Treat the intermediate with sodium azide to facilitate 1,2,3-triazole ring formation via Huisgen cycloaddition.

Purification : Use column chromatography with a gradient of ethyl acetate/hexane to isolate the product.

- Key Considerations : Monitor reaction progress via TLC and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined, and what tools are used for refinement?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Structure Solution : Use direct methods in SHELXS or dual-space algorithms in SHELXD for phase determination .

- Refinement : Employ SHELXL for anisotropic displacement parameter refinement and hydrogen atom positioning. Validate with WinGX/ORTEP for graphical representation of thermal ellipsoids .

- Example : Monoclinic space group with unit cell parameters (analogous to triazole derivatives in ).

Q. What in vitro models are used to evaluate its biological activity?

- Methodological Answer :

- Antiproliferative Assays : Test against NCI-60 cancer cell lines (e.g., renal RXF 393, CNS SNB-75) using sulforhodamine B (SRB) assays. Report growth inhibition (GP%) with IC₅₀ values .

- Enzyme Inhibition : Measure COX-2 or B-Raf kinase activity via fluorometric or colorimetric assays (e.g., inhibition of prostaglandin E₂ production for COX-2) .

- Controls : Include reference inhibitors (e.g., celecoxib for COX-2) and validate with dose-response curves.

Advanced Research Questions

Q. How can researchers address the compound’s low aqueous solubility in experimental settings?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without compromising cell viability.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) at the 5-amino position while preserving bioactivity .

- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How to resolve contradictions in antiproliferative activity data across different studies?

- Methodological Answer :

- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., NCI-60 panel vs. patient-derived xenografts).

- Cell Line Profiling : Perform genomic sequencing (e.g., CRISPR screens) to identify genetic factors influencing sensitivity (e.g., mutations in B-Raf or COX-2 pathways) .

- Meta-Analysis : Compare GP% values across studies (e.g., -13.42% for RXF 393 vs. -27.30% for SNB-75 ).

Q. What structural modifications improve selectivity for target enzymes like MIF or B-Raf kinase?

- Methodological Answer :

- Scaffold Hopping : Replace the phenyl group with heteroaromatic rings (e.g., pyridyl) to modulate steric and electronic interactions .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2,5-difluorophenyl moiety to enhance binding affinity.

- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with MIF’s allosteric site or B-Raf’s ATP-binding pocket .

Q. What advanced techniques elucidate the mechanism of enzyme inhibition?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with MIF or B-Raf kinase to resolve binding modes at 1.5–2.0 Å resolution .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (, ) to distinguish competitive vs. allosteric inhibition .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition constants () and mechanism (e.g., uncompetitive for B-Raf ).

Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂F₂N₅O | |

| Molecular Weight | 311.31 g/mol | |

| Solubility (Water) | <0.1 mg/mL | |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.